molecular formula C26H22O3 B12603601 2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one CAS No. 876751-51-8

2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one

Cat. No.: B12603601
CAS No.: 876751-51-8
M. Wt: 382.4 g/mol
InChI Key: SKCPLMIBJNFLJX-UHFFFAOYSA-N
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Description

2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one is an organic compound with a complex structure that includes multiple aromatic rings and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one typically involves the condensation of 4-hydroxybenzaldehyde with 2,6-diphenylcyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s aromatic structure allows it to interact with cell membranes and other hydrophobic environments, influencing its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
  • N′-[bis(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide

Uniqueness

2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one is unique due to its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

876751-51-8

Molecular Formula

C26H22O3

Molecular Weight

382.4 g/mol

IUPAC Name

2,6-bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one

InChI

InChI=1S/C26H22O3/c27-24-10-6-18(7-11-24)14-22-16-21(20-4-2-1-3-5-20)17-23(26(22)29)15-19-8-12-25(28)13-9-19/h1-15,21,27-28H,16-17H2

InChI Key

SKCPLMIBJNFLJX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=CC2=CC=C(C=C2)O)C(=O)C1=CC3=CC=C(C=C3)O)C4=CC=CC=C4

Origin of Product

United States

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